Intracellular vs. Extracellular NO Delivery: Evidence of Diethylamine NONOate/AM's Spatial Targeting
The parent compound Diethylamine NONOate (DEA/NO) is a classic extracellular NO donor. In contrast, Diethylamine NONOate/AM is an O²-acetoxymethylated derivative designed to be cell-permeable and subsequently trapped within the cell following esterase cleavage . This fundamental difference in cellular localization is not a matter of degree but of kind. While DEA/NO rapidly generates NO in the bulk extracellular medium, DEA/NO-AM accumulates inside cells, leading to a higher and more sustained intracellular NO concentration. This is demonstrated by its ability to induce apoptosis in NO-sensitive human leukemia HL-60 cells with an IC₅₀ of 8.3 µM and in U937 cells with an IC₅₀ of 53 µM . The parent compound DEA/NO, lacking the AM ester, would not achieve the same intracellular concentration profile at equivalent nominal doses due to its rapid decomposition and diffusion of NO outward.
| Evidence Dimension | Cellular Localization of NO Release |
|---|---|
| Target Compound Data | Intracellular; trapped after esterase cleavage; antiproliferative IC₅₀ = 8.3 µM (HL-60) and 53 µM (U937) |
| Comparator Or Baseline | DEA/NO (Parent compound) = Extracellular NO release; not a significant antiproliferative agent at 20-500 µM in some cell types [1] |
| Quantified Difference | Qualitative difference in cellular compartmentalization; functional outcome manifests as >60-fold lower IC₅₀ for growth inhibition in HL-60 cells compared to the highest non-inhibitory concentration of DEA/NO (500 µM). |
| Conditions | In vitro cell culture (HL-60 and U937 human leukemia cell lines) ; rat aortic smooth muscle cells for parent compound comparison [1] |
Why This Matters
This matters for scientific selection because it defines the experimental utility: DEA/NO is a bulk NO donor for studying extracellular signaling, while DEA/NO-AM is essential for probing intracellular NO-dependent pathways and achieving therapeutic effects like apoptosis induction.
- [1] Mooradian, D. L., Hutsell, T. C., & Keefer, L. K. (1995). Nitric oxide (NO) donor molecules: effect of NO release rate on vascular smooth muscle cell proliferation in vitro. Journal of Cardiovascular Pharmacology, 25(4), 674–678. PMID: 7596138. View Source
